molecular formula C16H17N5O3 B11195703 Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate

Cat. No.: B11195703
M. Wt: 327.34 g/mol
InChI Key: WUHZVKNTWMAKPX-UHFFFAOYSA-N
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Description

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a heterocyclic compound featuring a fused dihydropyrimidine core substituted with a hydroxy group at position 6 and a methyl acetate moiety at position 4. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor scaffold, though specific biological data remain unexplored in the current literature.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

methyl 2-[2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C16H17N5O3/c1-9-11-5-3-4-6-12(11)19-16(18-9)21-15-17-8-10(14(23)20-15)7-13(22)24-2/h3-6,10H,7-8H2,1-2H3,(H2,17,18,19,20,21,23)

InChI Key

WUHZVKNTWMAKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCC(C(=O)N3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) to form the quinazolinone core The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinazoline ring may produce dihydroquinazoline derivatives .

Scientific Research Applications

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine rings allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares key features with two classes of molecules:

  • Quinazoline derivatives: Known for kinase inhibition (e.g., EGFR inhibitors like gefitinib). The 4-methylquinazolin-2-yl group may enhance lipophilicity and target binding compared to unsubstituted quinazolines.
  • Dihydropyrimidine derivatives : Common in calcium channel blockers (e.g., nifedipine) and antimicrobial agents. The hydroxy and ester groups in the target compound could modulate solubility and metabolic stability.

Data-Driven Comparison

Table 1 highlights structural and spectral differences between the target compound and the closest analogue from the evidence:

Property Target Compound Compound 25 (from )
Core Structure 4,5-Dihydropyrimidine with quinazolinylamino substituent Dihydrobenzofuran with dihydroxyphenyl and carboxylate groups
Key Functional Groups 6-hydroxy, methyl acetate, 4-methylquinazolin-2-ylamino 3,5-dihydroxyphenyl, 4-hydroxyphenyl, carboxylate
ESIMS [M+H]+ Not reported Calculated: 454.14; Found: 454.90
NMR Shifts (ppm) Not reported 158.8–33.9 (aromatic and aliphatic regions)
Biological Activity Undocumented Cytotoxicity screening potential (methodology referenced )

Implications of Structural Variations

  • Hydroxy vs.
  • Quinazolinylamino vs. Phenyl Substituents: The 4-methylquinazolin-2-ylamino group introduces a bulkier, more electron-deficient aromatic system than simple phenyl groups, which could enhance interactions with hydrophobic enzyme pockets.
  • Ester vs. Carboxylate : The methyl ester in the target compound may improve cell permeability compared to carboxylate-containing analogues like Compound 25 .

Research Findings and Limitations

Available Data

  • Spectral Characterization : While the target compound lacks reported spectral data, Compound 25’s NMR and ESIMS profiles suggest rigorous analytical protocols for related molecules .
  • Biological Assays: No cytotoxicity or kinase inhibition data exist for the target compound, though methodologies such as Mosmann’s colorimetric assay could be applied for future studies.

Knowledge Gaps

  • Synthetic routes, solubility, and stability data for the target compound are absent in the provided evidence.
  • Comparative pharmacokinetic or toxicity profiles against quinazoline/dihydropyrimidine analogues remain unstudied.

Biological Activity

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrimidine derivatives and quinazoline compounds. The process may include:

  • Formation of the pyrimidine core : Utilizing appropriate reagents to construct the dihydropyrimidine structure.
  • Introduction of the hydroxyl group : Achieved through hydroxylation reactions.
  • Amidation with 4-methylquinazoline : This step involves coupling the quinazoline derivative with the pyrimidine core to form the final compound.

Antimicrobial Properties

Research indicates that compounds containing both pyrimidine and quinazoline moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Cell cycle arrest : The compound inhibits cell proliferation by interfering with the cell cycle.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various synthesized derivatives revealed that those containing the methyl quinazoline moiety exhibited enhanced antibacterial activity compared to standard antibiotics such as ceftriaxone and ampicillin .
    • The structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the quinazoline ring significantly influenced antimicrobial potency.
  • Cancer Cell Line Study :
    • In a laboratory setting, this compound was tested against multiple cancer cell lines.
    • Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations, suggesting potential for further development as an anticancer agent .

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